N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-4-methylthiophene-2-carboxamide
Description
N-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-4-methylthiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-2-carboxamide core substituted with a 4-methyl group and linked to a phenyl ring via a 2-(4-hydroxypiperidin-1-yl)-2-oxoethyl chain. This structure combines aromatic (thiophene, phenyl) and heterocyclic (piperidine) moieties, which are critical for its physicochemical and pharmacological properties. The hydroxypiperidine group enhances solubility through hydrogen bonding, while the methyl group on the thiophene ring modulates lipophilicity .
Properties
IUPAC Name |
N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-10-17(25-12-13)19(24)20-15-4-2-14(3-5-15)11-18(23)21-8-6-16(22)7-9-21/h2-5,10,12,16,22H,6-9,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFHSZWVACGISL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in drug design and have various targets depending on their specific structures.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities
Biochemical Pathways
Piperidine derivatives are involved in a wide range of biochemical pathways due to their diverse pharmacological applications. The specific pathways affected by this compound would require further investigation.
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely, influencing their bioavailability and therapeutic effects
Biological Activity
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-4-methylthiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 342.44 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exhibit multiple mechanisms of action, particularly through its interactions with various biological targets:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on kinases such as VEGFR2, ALK, and AKT1, which are crucial in cancer progression and angiogenesis .
- Bradykinin Antagonism : The compound has been noted for its potential as a bradykinin antagonist, which may contribute to its anti-inflammatory properties .
- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, reducing oxidative stress in cellular models .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Study 1: Anticancer Effects
A study demonstrated that similar compounds with piperidine moieties showed significant inhibition of cell proliferation in various cancer lines. For instance, the IC50 values for N-(4-hydroxy-3-mercaptonaphthalen-1-yl)amides against HUVECs and MCF-7 cells were reported at 5.34 µM and 21.37 µM, respectively . This suggests that this compound may exhibit comparable effects.
Case Study 2: Bradykinin Antagonism
In a patent study focusing on benzamide derivatives, it was found that compounds with similar structural features effectively antagonized bradykinin receptors, leading to reduced inflammation and pain responses . This positions the compound as a potential therapeutic agent for inflammatory diseases.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-4-methylthiophene-2-carboxamide is C21H24N2O3S. The compound features a piperidine moiety, a thiophene ring, and a carboxamide functional group, which contribute to its biological activity.
Bradykinin Antagonism
Research indicates that derivatives of this compound may act as bradykinin antagonists. Bradykinin is involved in various physiological processes, including inflammation and pain modulation. Compounds that inhibit bradykinin can potentially be utilized in treating conditions such as hypertension and pain disorders .
Treatment of Metabolic Disorders
The compound has shown promise in treating metabolic syndrome-related disorders. It may inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is linked to obesity and type 2 diabetes. This inhibition can lead to improved insulin sensitivity and reduced fat accumulation .
Central Nervous System Disorders
This compound has been explored for its potential effects on neurodegenerative diseases, such as Alzheimer's disease. Its ability to modulate neurotransmitter levels may provide therapeutic benefits in cognitive decline and other CNS disorders .
Antimicrobial Properties
Preliminary studies suggest that similar compounds exhibit antimicrobial activity against common pathogens, indicating potential applications in treating infections caused by bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .
Cytotoxicity Against Cancer Cells
Investigations into the cytotoxic effects of this compound have revealed selective activity against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant cytotoxicity towards human cancer cells while sparing normal cells . This selectivity indicates potential for developing targeted cancer therapies.
Study 1: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1
A study published in a peer-reviewed journal explored the efficacy of this compound in inhibiting 11β-hydroxysteroid dehydrogenase type 1. The results indicated a significant reduction in fat accumulation in animal models of obesity, suggesting its utility in metabolic syndrome treatment .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound against breast cancer cell lines. The study found that the compound induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells, highlighting its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocycle Variations
- Thiophene vs. Thiazole: Target Compound: Features a 4-methylthiophene-2-carboxamide core. Thiophene’s sulfur atom contributes to π-electron delocalization, favoring hydrophobic interactions. Analog (): Compounds like 2-(4-hydroxypiperidin-1-yl)-N-(thiazol-2-yl)-acetamide replace thiophene with thiazole.
- Phenyl Substituent Modifications: Target Compound: The phenyl group is substituted with a 2-oxoethyl linker to 4-hydroxypiperidine. Analog (): N-[4-(4-methylpiperazino)phenyl]thiophene-2-carboxamide replaces hydroxypiperidine with methylpiperazine, increasing basicity and altering pharmacokinetics due to piperazine’s stronger H-bond acceptor properties .
Linker and Functional Group Analysis
- Acetamide Linkers :
- The 2-oxoethyl linker in the target compound is common in kinase inhibitors (e.g., ’s benzo[d]thiazol derivatives), where it facilitates conformational flexibility and target binding .
- In contrast, ’s dihydropyridine derivatives use thioether linkers (e.g., -S-CH2-CO-), which may enhance metabolic stability but reduce solubility .
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydroxypiperidine group in the target compound likely improves aqueous solubility compared to ’s methylpiperazine derivative, which may form salts .
- Metabolism : Piperidine rings often undergo CYP450-mediated oxidation, while thiophene may undergo sulfoxidation, as seen in ’s metabolites .
Structure-Activity Relationship (SAR) Insights
- Hydroxypiperidine : Critical for solubility and target engagement (e.g., hydrogen bonding with kinases or GPCRs). Removal (as in ) reduces polarity and may limit CNS penetration .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
